molecular formula C19H20N2O2 B10876057 3-(2-hydroxyphenyl)-2-pentylquinazolin-4(3H)-one

3-(2-hydroxyphenyl)-2-pentylquinazolin-4(3H)-one

Cat. No.: B10876057
M. Wt: 308.4 g/mol
InChI Key: LCEJKPPKBXGTDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-HYDROXYPHENYL)-2-PENTYL-4(3H)-QUINAZOLINONE is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-HYDROXYPHENYL)-2-PENTYL-4(3H)-QUINAZOLINONE typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of 2-aminobenzamide and 2-hydroxybenzaldehyde in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2-HYDROXYPHENYL)-2-PENTYL-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the quinazolinone ring can be reduced to form a dihydroquinazolinone.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H2SO4) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the substituent introduced.

Scientific Research Applications

3-(2-HYDROXYPHENYL)-2-PENTYL-4(3H)-QUINAZOLINONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(2-HYDROXYPHENYL)-2-PENTYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its ability to interact with DNA and proteins can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4(3H)-one: Lacks the hydroxyl and pentyl groups, leading to different biological activities.

    3-(2-Hydroxyphenyl)-4(3H)-quinazolinone: Similar structure but without the pentyl group.

    2-Pentyl-4(3H)-quinazolinone: Lacks the hydroxyl and phenyl groups.

Uniqueness

3-(2-HYDROXYPHENYL)-2-PENTYL-4(3H)-QUINAZOLINONE is unique due to the presence of both the hydroxyl and pentyl groups, which contribute to its distinct chemical properties and biological activities. These structural features allow for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-2-pentylquinazolin-4-one

InChI

InChI=1S/C19H20N2O2/c1-2-3-4-13-18-20-15-10-6-5-9-14(15)19(23)21(18)16-11-7-8-12-17(16)22/h5-12,22H,2-4,13H2,1H3

InChI Key

LCEJKPPKBXGTDA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3O

Origin of Product

United States

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